molecular formula C17H25FN4O4S B5418451 4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide

4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide

Cat. No. B5418451
M. Wt: 400.5 g/mol
InChI Key: UBUYNALRXLJWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Fluorobenzyl)piperazine” is a chemical compound with the molecular formula C11H15FN2 . It’s a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .


Molecular Structure Analysis

The molecular weight of “1-(4-Fluorobenzyl)piperazine” is 194.25 . The SMILES string representation of the molecule is Fc1ccc(CN2CCNCC2)cc1 .


Physical And Chemical Properties Analysis

“1-(4-Fluorobenzyl)piperazine” is a solid at room temperature . Its empirical formula is C11H15FN2 .

Safety and Hazards

“1-(4-Fluorobenzyl)piperazine” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation .

properties

IUPAC Name

4-[[1-[(4-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O4S/c18-15-4-2-14(3-5-15)12-21-7-1-6-17(24,16(21)23)13-20-8-10-22(11-9-20)27(19,25)26/h2-5,24H,1,6-13H2,(H2,19,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUYNALRXLJWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CN3CCN(CC3)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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